molecular formula C6H7ClN4 B2455588 1H-Pyrazolo[4,3-b]pyridin-7-amine;hydrochloride CAS No. 2243514-77-2

1H-Pyrazolo[4,3-b]pyridin-7-amine;hydrochloride

Cat. No. B2455588
CAS RN: 2243514-77-2
M. Wt: 170.6
InChI Key: QPBDDONNAGSLNV-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-b]pyridin-7-amine hydrochloride is a chemical compound with the CAS Number: 2243514-77-2 . It has a molecular weight of 170.6 . The IUPAC name for this compound is 1H-pyrazolo [4,3-b]pyridin-7-amine hydrochloride .


Synthesis Analysis

The synthesis of 1H-Pyrazolo[4,3-b]pyridine derivatives has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[4,3-b]pyridin-7-amine hydrochloride can be represented by the Inchi Code: 1S/C6H6N4.ClH/c7-4-1-2-8-5-3-9-10-6(4)5;/h1-3H, (H2,7,8) (H,9,10);1H .


Physical And Chemical Properties Analysis

1H-Pyrazolo[4,3-b]pyridin-7-amine hydrochloride is a powder that is stored at room temperature .

Mechanism of Action

Target of Action

The primary target of 1H-Pyrazolo[4,3-b]pyridin-7-amine hydrochloride, also known as EN300-6487501, is Phosphodiesterase 1 (PDE1) . PDE1 is an enzyme that plays a crucial role in cellular signal transduction by regulating the intracellular concentration of cyclic nucleotides .

Mode of Action

EN300-6487501 acts as an inhibitor of PDE1 . By inhibiting PDE1, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentration . This increase can then modulate the activity of various proteins and transcription factors, leading to changes in cellular function .

Biochemical Pathways

The inhibition of PDE1 by EN300-6487501 affects multiple biochemical pathways. The increased concentration of cyclic nucleotides can activate protein kinase A (PKA) and protein kinase G (PKG), which are involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

Like many other small molecule drugs, it is expected to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The inhibition of PDE1 by EN300-6487501 can lead to various molecular and cellular effects. For example, it can modulate the activity of ion channels, alter gene expression, and affect cell proliferation and survival . These effects can have therapeutic implications in various diseases, including neurodegenerative and psychiatric disorders .

Action Environment

The action, efficacy, and stability of EN300-6487501 can be influenced by various environmental factors. For example, the pH and composition of the gastrointestinal tract can affect its absorption. Similarly, factors such as liver function and the presence of other drugs can influence its metabolism and excretion .

Advantages and Limitations for Lab Experiments

1H-Pyrazolo[4,3-b]pyridin-7-amine;hydrochloride has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been extensively studied for its pharmacological properties, which makes it a valuable tool for drug discovery research. However, there are some limitations to its use in lab experiments. It has been reported to have low solubility in aqueous solutions, which may limit its bioavailability. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret its pharmacological effects.

Future Directions

1H-Pyrazolo[4,3-b]pyridin-7-amine;hydrochloride has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. There are several future directions for research on this compound. One direction is to investigate its potential as a therapeutic agent for other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to explore its mechanism of action in more detail, which may provide insights into its pharmacological effects. Additionally, there is a need to develop more effective methods for delivering this compound to target tissues, which may improve its bioavailability and therapeutic efficacy.

Synthesis Methods

1H-Pyrazolo[4,3-b]pyridin-7-amine;hydrochloride can be synthesized using various methods. One of the most commonly used methods is the reaction of 2-amino-3-cyanopyridine with hydrazine hydrate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain this compound. Another method involves the reaction of 2-cyano-3-oxo-3,4-dihydroquinoxaline with hydrazine hydrate in the presence of a catalyst, followed by treatment with hydrochloric acid.

Scientific Research Applications

1H-Pyrazolo[4,3-b]pyridin-7-amine;hydrochloride has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported the anticancer activity of this compound against different types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . It is combustible and can cause acute toxic effects .

properties

IUPAC Name

1H-pyrazolo[4,3-b]pyridin-7-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.ClH/c7-4-1-2-8-5-3-9-10-6(4)5;/h1-3H,(H2,7,8)(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBDDONNAGSLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=NNC2=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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